molecular formula C25H35NO6 B3037576 2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid CAS No. 478945-64-1

2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid

Cat. No.: B3037576
CAS No.: 478945-64-1
M. Wt: 445.5 g/mol
InChI Key: HYGFSUQJOBSOGP-RXTDPYEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the octahydronaphthalene core, followed by the introduction of the hydroxyprop-2-enylidene group. Subsequent steps include the formation of the dioxopyrrolidinyl moiety and the final coupling with the hydroxy-methylbutanoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols or hydrocarbons.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

    Compounds involved in Knoevenagel condensation: Share similar reaction mechanisms and functional groups.

Properties

IUPAC Name

2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO6/c1-14(2)25(32,24(30)31)13-19-22(28)21(23(29)26(19)4)20(27)12-11-17-15(3)9-10-16-7-5-6-8-18(16)17/h9-12,14-19,27,32H,5-8,13H2,1-4H3,(H,30,31)/b12-11+,21-20+/t15-,16+,17-,18-,19?,25?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGFSUQJOBSOGP-RXTDPYEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2CCCCC2C1C=CC(=C3C(=O)C(N(C3=O)C)CC(C(C)C)(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=C[C@H]2CCCC[C@@H]2[C@H]1/C=C/C(=C\3/C(=O)C(N(C3=O)C)CC(C(C)C)(C(=O)O)O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Reactant of Route 2
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Reactant of Route 3
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Reactant of Route 4
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Reactant of Route 5
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Reactant of Route 6
2-[[(4E)-4-[(E)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-1-hydroxyprop-2-enylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Customer
Q & A

Q1: What is Zopfiellamide A and where is it found?

A1: Zopfiellamide A is an antimicrobial compound originally isolated from the marine fungus Zopfiella latipes [].

Q2: What is the structure of Zopfiellamide A?

A2: While the exact molecular formula and weight are not provided in the abstracts, we know that Zopfiellamide A is a pyrrolidinone derivative []. Its key structural features include a quaternary carbon at the C-5 position of the pyrrolidinone ring, bearing a hydroxyl group, an isopropyl group, and a carboxylic acid linked via a methylene group. The C-3 position of the ring is substituted, and researchers have explored various acyl groups at this position [, ].

Q3: What are the main synthetic challenges in producing Zopfiellamide A?

A3: The synthesis of Zopfiellamide A presents several challenges. One major hurdle is the stereoselective introduction of the C-5 substituents and the control of stereochemistry during reduction of intermediates []. Another challenge lies in the C-acylation at the C-3 position, which has resulted in low yields and complex reaction mixtures [].

Q4: What has been the focus of recent research on Zopfiellamide A?

A4: Recent research has focused on developing efficient synthetic routes to Zopfiellamide A and exploring the stereoselectivity of reduction reactions involved in its synthesis. One study investigated the use of sodium borohydride with different metal chlorides to achieve stereoselective reduction of a key intermediate, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione [, ]. This research highlights the importance of optimizing reaction conditions to achieve desired stereochemical outcomes in complex natural product synthesis.

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